2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide

Pharmacokinetics Drug Metabolism Pro-drug Cycling

Tamoxifen therapeutic drug monitoring by LC-MS/MS requires certified TNO reference standard to establish retention time, ion transition (m/z 388.2→72.1), and calibration range (12.5-300 ng/mL) distinct from hydroxylated metabolites. • Quantifies FMO1/3 activity independently of CYP2D6 for DDI studies • Supports pro-drug reservoir reduction assays via CYP450/hemoglobin • Essential for DNA adductomic workflows distinguishing rodent vs. human genotoxicity pathways ≥98% purity. Full COA provided.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
Cat. No. B12506422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3
InChIKeyYAASNACECBQAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tamoxifen N-Oxide for Breast Cancer Metabolism Research


2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide, commonly designated Tamoxifen N-oxide (TNO; CAS 75504-34-6), is a tertiary amine oxide metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, formed via flavin-containing monooxygenase (FMO)-mediated N-oxidation [1]. Unlike the hydroxylated active metabolites (endoxifen, 4-hydroxytamoxifen) that directly antagonize estrogen receptor alpha (ERα), TNO exhibits negligible ER binding affinity and is classified as an inactive metabolite, yet it functions as a systemic pro-drug reservoir through enzymatic back-reduction to the parent drug tamoxifen [2]. With a molecular weight of 387.51 g·mol⁻¹, a predicted logP of ~6.03, and distinct solubility properties relative to tamoxifen, TNO is primarily procured as an analytical reference standard for pharmacokinetic studies, metabolite monitoring in patient plasma, and in vitro investigation of tamoxifen metabolic cycling [3].

Why TNO Is Irreplaceable in Metabolic Pathway Studies


Substitution among tamoxifen metabolites is scientifically invalid because each metabolite occupies a unique node within a bifurcated metabolic network. The active metabolites endoxifen and 4-hydroxytamoxifen are CYP2D6-dependent hydroxylation products that directly bind ERα (IC₅₀ ~50 nM), while TNO is an FMO1/3-dependent N-oxidation product with negligible receptor affinity that instead participates in a reversible redox cycle with tamoxifen [1]. Moreover, TNO exhibits a distinct tumor-to-serum distribution ratio compared to other metabolites, accumulating 5–10-fold less in tumor tissue relative to serum than tamoxifen and its hydroxylated counterparts [2]. These orthogonal formation routes, divergent receptor activities, and dissimilar tissue partitioning profiles mean that no other tamoxifen metabolite can serve as a proxy for TNO in experiments designed to quantify FMO activity, assess the tamoxifen-to-TNO redox couple, or distinguish CYP2D6-dependent from CYP2D6-independent metabolic pathways.

Evidence Guide: TNO Versus Closest Analogs


Reversible Back-Reduction to Tamoxifen

TNO undergoes rapid, enzyme-mediated back-reduction to pharmacologically active tamoxifen, a property absent in the hydroxylated active metabolites. In a direct head-to-head in vitro comparison, recombinant CYP3A4, CYP2A6, and CYP1A1 catalyzed TNO reduction, achieving substantial tamoxifen formation at the earliest measurable time point. In contrast, endoxifen and 4-hydroxytamoxifen are terminal metabolites that do not regenerate tamoxifen [1]. The reductive conversion is also mediated by reduced hemoglobin and NADPH-P450 oxidoreductase, suggesting a heme-Fe²⁺-dependent mechanism that establishes a metabolic cycle between tamoxifen and TNO in vivo [1].

Pharmacokinetics Drug Metabolism Pro-drug Cycling

CYP2D6-Independent FMO-Mediated Formation

TNO biosynthesis is catalyzed primarily by FMO1 and FMO3, enzymes that are not polymorphically deficient in the population, unlike CYP2D6. This stands in direct contrast to endoxifen and 4-hydroxytamoxifen, whose formation is CYP2D6-dependent and thus compromised in CYP2D6 poor metabolizers (~7–10% of Caucasians). In vitro recombinant enzyme assays demonstrate that human FMO1 and FMO3 are the major enzymatic oxidants for TNO formation, while CYP2D6 produces no detectable TNO [1]. The clinical consequence is that TNO plasma levels persist even when CYP2D6 activity is genetically impaired or pharmacologically inhibited, providing an alternative metabolic shunt that maintains the tamoxifen/TNO redox cycle independent of CYP2D6 status [2].

Pharmacogenomics CYP2D6 Polymorphism Metabolic Pathway Analysis

Differential Tumor-to-Serum Distribution Ratio

TNO uniquely fails to concentrate in tumor tissue to the same degree as tamoxifen and its hydroxylated metabolites. In a clinical tissue distribution study of breast cancer patients, tumor tissue concentrations of tamoxifen, endoxifen, 4-hydroxytamoxifen, and N-desmethyltamoxifen were 5- to 10-fold higher than corresponding serum concentrations. TNO was the exception, with a tumor-to-serum ratio significantly lower than all other measured metabolites [1]. Furthermore, in MCF-7 breast cancer cells, TNO was converted back to tamoxifen, consistent with the back-reduction pathway documented in vitro [1][2]. This differential tissue partitioning is critical for interpreting pharmacokinetic-pharmacodynamic models that rely on serum metabolite concentrations as surrogates for intratumoral drug exposure.

Tissue Distribution Pharmacokinetics Breast Cancer Pharmacology

Negligible hSULT1A1*1 Inhibition Versus Active Metabolites

TNO and the other major tamoxifen metabolites were evaluated in a direct head-to-head comparison for inhibition of human estrogen sulfotransferase hSULT1E1, the enzyme responsible for terminating estradiol signaling via sulfation. All tested metabolites—endoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and TNO—were weak inhibitors with Ki values ranging from 10 μM to 38 μM, which is over 1000-fold higher than the Km of estradiol for this enzyme (8.1 nM) [1]. However, a critical differentiation emerged with hSULT1A1*1: endoxifen and 4-OHT were significant inhibitors (IC₅₀ 9.9 μM and 1.6 μM, respectively), while TNO and N-desmethyltamoxifen showed no significant inhibition, distinguishing TNO from the clinically prioritized active metabolites [1].

Sulfotransferase Inhibition Estradiol Metabolism Endocrine Resistance

Species-Specific Genotoxicity and DNA Adduct Formation

TNO formation rates and associated genotoxicity exhibit substantial species-dependent differences with direct relevance to preclinical safety models. In a cross-study comparison using DNA/microsome electro-optical arrays, rat liver microsomes catalyzed TNO formation 2- to 5-fold more rapidly than human liver microsomes [1]. This lower TNO production rate in human microsomes was part of a broader pattern of reduced genotoxicity and higher detoxication capacity that correlates with the lower risk of tamoxifen-induced hepatocellular carcinoma in humans compared to rodents [1]. Additionally, TNO and α-hydroxytamoxifen N-oxide give rise to DNA adducts in rat liver cells with patterns similar to tamoxifen itself, indicating N-oxygen loss prior to DNA binding [2]. This evidence establishes TNO as a relevant but species-differentiated marker in preclinical toxicology studies.

Genotoxicity DNA Adducts Species-Specific Toxicology

Solubility Profile Differentiation

TNO's solubility profile differs from tamoxifen in ways that are operationally relevant for analytical method development and in vitro assay preparation. Vendor technical datasheets consistently report TNO solubility as DMF: 20 mg/mL, DMSO: 2 mg/mL, Ethanol: 20 mg/mL, Ethanol:PBS (pH 7.2, 1:2): 0.3 mg/mL [1]. For comparison, tamoxifen solubility is reported as ethanol: 37.15 mg/mL (100 mM) and DMSO: 7.43 mg/mL (20 mM) . Thus, TNO exhibits approximately 3.7-fold lower DMSO solubility (2 mg/mL vs. 7.43 mg/mL) and 1.86-fold lower ethanol solubility (20 mg/mL vs. 37.15 mg/mL) than tamoxifen. The aqueous solubility in PBS/ethanol mixture (0.3 mg/mL) further constrains direct aqueous dilution protocols. This differential solubility profile must be accounted for when preparing TNO stock solutions for LC-MS/MS calibration curves or in vitro enzyme assays.

Formulation Development Analytical Reference Preparation Solubility

Optimal Procurement Scenarios for Tamoxifen N-Oxide


LC-MS/MS Pharmacokinetic Method Development

When developing validated LC-MS/MS methods for therapeutic drug monitoring of tamoxifen and its phase I metabolites in patient plasma, TNO reference standard is required to establish retention time, ion transition, and calibration range for the N-oxide metabolite channel. Published UPLC-MS/MS methods that simultaneously quantify tamoxifen, endoxifen, 4-hydroxytamoxifen, N-desmethyltamoxifen, and TNO have established validation ranges of 12.5–300 ng/mL for TNO, distinct from the 0.5–125 ng/mL range used for the more potent hydroxylated metabolites [1]. TNO's unique mass transition (m/z 388.2 → 72.1 or similar) and chromatographic behavior differ from tamoxifen (m/z 372.2), requiring a certified reference standard for unambiguous peak identification. The separation of (Z)- and (E)-isomers adds additional complexity that necessitates high-purity (>98%) TNO standard [1].

In Vitro FMO Activity Assays

TNO is the direct enzymatic product of FMO1 and FMO3, with no contribution from CYP2D6 [2]. Researchers investigating FMO-mediated drug metabolism or assessing the impact of FMO genetic polymorphisms on tamoxifen disposition require TNO as a quantitative endpoint metabolite. By measuring TNO formation rates in human liver microsomes or recombinant FMO enzyme systems, investigators can isolate the FMO-dependent metabolic pathway from the CYP2D6-dependent pathway that generates 4-hydroxytamoxifen and endoxifen. This application is particularly relevant for studies of drug-drug interactions involving FMO inhibitors (e.g., methimazole) or for characterizing the metabolic profile of novel SERM candidates where CYP2D6-independent metabolism is a desirable attribute [2].

Pro-Drug Reservoir and Back-Reduction Research

TNO is uniquely capable of serving as a pro-drug reservoir through enzymatic back-reduction to tamoxifen by multiple CYP450 isoforms (CYP3A4, CYP2A6, CYP1A1) and hemoglobin [2]. This reversible metabolic cycle between tamoxifen and TNO is not shared by any hydroxylated metabolite. Procurement of high-purity TNO enables researchers to design reduction assays that quantify tamoxifen regeneration rates under varying conditions (e.g., hypoxia, altered redox state, hemoglobin concentration). Such studies are relevant for understanding tamoxifen pharmacokinetics in tumor microenvironments where reductive conditions may favor TNO-to-tamoxifen conversion, potentially sustaining local anti-estrogenic activity independently of hepatic CYP2D6-mediated bioactivation [2][3].

Preclinical Toxicology and Species Extrapolation

Because TNO is formed 2- to 5-fold more rapidly in rodent liver microsomes than in human liver microsomes, it serves as a key species-differentiating metabolite in preclinical toxicology studies [4]. TNO also forms DNA adducts in rodent liver that are structurally analogous to tamoxifen-DNA adducts, making TNO standard essential for ³²P-postlabeling and LC-MS/MS-based DNA adductomic workflows that aim to distinguish rodent-specific genotoxic pathways from human-relevant mechanisms [4][5]. Toxicology CROs and academic laboratories conducting tamoxifen carcinogenicity or genotoxicity assessments use TNO as a reference marker to calibrate DNA adduct quantification and to validate species-extrapolation models that support human risk assessment of tamoxifen therapy [4].

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